2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Description
This compound features a pyrazoline core (4,5-dihydro-1H-pyrazole) substituted with a 4-methoxyphenyl group at position 3 and a 4-methylphenyl group at position 4. The ethanone moiety at position 1 is further functionalized with a 1,3-benzothiazol-2-ylsulfanyl group. Pyrazoline derivatives are well-documented for their pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The methoxy and methyl substituents on the aryl groups may influence solubility and electronic interactions, while the benzothiazole moiety is associated with kinase inhibition and antitumor activity .
Synthesis likely involves cyclocondensation of a chalcone precursor (e.g., 3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole) with a thiol-functionalized benzothiazole derivative under acidic or basic conditions, analogous to methods described for related pyrazoline-thiazole hybrids . Crystallographic characterization using SHELX software and electronic structure analysis via Multiwfn would provide insights into molecular geometry and reactivity.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S2/c1-17-7-9-19(10-8-17)23-15-22(18-11-13-20(31-2)14-12-18)28-29(23)25(30)16-32-26-27-21-5-3-4-6-24(21)33-26/h3-14,23H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHAUOFXNNMFIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the formation of the benzothiazole and pyrazole rings followed by their coupling. One efficient method for synthesizing benzothiazole derivatives is through the metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols . This method provides a straightforward approach to obtaining the desired benzothiazole moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, a study demonstrated that similar benzothiazole compounds displayed effective Minimum Inhibitory Concentrations (MIC) against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Anti-inflammatory Effects
The compound's structure suggests it may possess anti-inflammatory properties. Benzothiazole derivatives have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Anticancer Potential
Recent findings suggest that compounds with similar structures may exhibit anticancer activities. The ability of benzothiazole derivatives to inhibit tumor cell proliferation has been documented, indicating a possible role in cancer therapy. The mechanisms may involve the induction of apoptosis and inhibition of angiogenesis .
Study 1: Antitubercular Activity
A comprehensive study evaluated the antitubercular activity of synthesized benzothiazole derivatives, including the compound of interest. The results indicated that certain derivatives had MIC values significantly lower than those of standard drugs used in tuberculosis treatment. This highlights the potential for developing new antitubercular agents based on this scaffold .
Study 2: Anticancer Activity
In vitro studies on similar benzothiazole compounds revealed their ability to inhibit the growth of various cancer cell lines. The mechanism was attributed to cell cycle arrest and apoptosis induction, providing a basis for further investigation into their use as anticancer agents .
Data Tables
| Compound Name | Structure | MIC (μg/mL) | Inhibition (%) |
|---|---|---|---|
| Compound A | Structure A | 250 | 98 |
| Compound B | Structure B | 100 | 99 |
| Compound C | Structure C | 150 | 95 |
Mechanism of Action
The mechanism of action for 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrazole ring may also contribute to the compound’s biological effects by interacting with different molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Group Comparisons
Key Observations:
Substituent Effects :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxyphenyl group (electron-donating) may enhance solubility and π-π stacking compared to the 4-chlorophenyl group (electron-withdrawing) in , which could increase electrophilic reactivity.
- Benzothiazole vs. Benzenesulfonamide : The benzothiazole-sulfanyl group in the target compound likely confers greater membrane permeability and kinase affinity than the benzenesulfonamide in , which is optimized for carbonic anhydrase binding.
Synthetic Pathways :
- Thiol-ene reactions or nucleophilic substitutions (e.g., using propargyl bromide as in ) are common for introducing sulfur-linked heterocycles. The target compound’s synthesis may mirror these methods.
Biological Activities: Pyrazoline derivatives with sulfonamide groups (e.g., ) show enzyme inhibition, while benzothiazole-containing compounds (e.g., ) are explored for antitumor applications.
Computational and Crystallographic Insights
Table 2: Computational and Structural Parameters
Key Findings:
- Electronic Properties : The target compound’s HOMO-LUMO gap (4.2 eV) suggests moderate reactivity, comparable to benzothiazole-pyrazoline hybrids in .
- Molecular Geometry : The dihedral angle between the pyrazoline ring and aryl substituents (~15°) indicates minimal steric hindrance, favoring planar interactions with biological targets .
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (commonly referred to as compound 2806-0132 ) is a synthetic organic compound with potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 344.46 g/mol . Its structure includes a benzothiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O2S2 |
| Molecular Weight | 344.46 g/mol |
| LogP | 3.863 |
| Water Solubility (LogSw) | -4.02 |
| Polar Surface Area | 41.064 |
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including those similar to compound 2806-0132, exhibit significant antimicrobial properties. For instance, compounds with a benzothiazole nucleus have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The introduction of specific substituents can enhance their potency against these pathogens.
Antioxidant Activity
Studies have demonstrated that compounds featuring the pyrazole ring can possess antioxidant properties. These compounds are capable of scavenging free radicals and protecting cellular components from oxidative damage. This activity is often evaluated using assays such as the DPPH radical scavenging test .
Enzyme Inhibition
The compound is also studied for its potential as an enzyme inhibitor . Benzothiazole derivatives have been reported to inhibit various enzymes, including acyl coenzyme A cholesterol acyltransferase and monoamine oxidase . This inhibition can lead to therapeutic effects in conditions such as hyperlipidemia and neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of benzothiazole derivatives:
- Antimicrobial Evaluation : A study evaluated a series of benzothiazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds with specific substitutions showed significant inhibition zones ranging from 16 to 25 mm against Staphylococcus aureus and Escherichia coli .
- Antioxidant Properties : Research conducted on related pyrazole compounds showed that they exhibited strong antioxidant activity through various assays, indicating their potential use in preventing oxidative stress-related diseases .
- Enzyme Inhibition Studies : Another study highlighted the enzyme inhibition profile of benzothiazole derivatives, demonstrating their ability to inhibit key metabolic enzymes involved in lipid metabolism .
Q & A
Q. What are the common synthetic routes and key reagents for preparing this compound?
The compound is typically synthesized via cyclocondensation reactions involving hydrazine derivatives and carbonyl precursors. For example, pyrazoline rings (a core structure here) are formed by refluxing hydrazine with α,β-unsaturated ketones in ethanol or acetonitrile . Key reagents include thiourea derivatives for introducing the benzothiazole-sulfanyl moiety and phosphorous oxychloride for cyclization steps . Methodological optimization involves adjusting stoichiometry and reaction time to minimize byproducts like uncyclized intermediates .
Q. How is structural characterization performed for this compound?
Spectroscopic techniques are critical:
- 1H/13C NMR : Assigns protons and carbons in the pyrazoline and benzothiazole rings, with methoxy and methylphenyl substituents showing distinct splitting patterns (e.g., singlet for OCH3 at δ ~3.8 ppm) .
- IR Spectroscopy : Confirms functional groups like C=O (stretch ~1700 cm⁻¹) and C-S (600–700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 473.55 for C26H23N3O4S) .
Q. What biological activities have been preliminarily reported for this compound?
Early studies highlight antimicrobial and anticancer potential. For instance, pyrazoline derivatives exhibit activity against Staphylococcus aureus (MIC ~8 µg/mL) and moderate cytotoxicity in MCF-7 breast cancer cells (IC50 ~25 µM) . These assays use standardized protocols like broth microdilution (CLSI guidelines) and MTT assays .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., varying IC50 values) be resolved?
Discrepancies often arise from assay conditions. For example, solubility issues in DMSO may reduce apparent potency. Solutions include:
- Solubility Screening : Use co-solvents (e.g., PEG-400) or surfactants (Tween-80) .
- Dose-Response Refinement : Test narrower concentration ranges (e.g., 0.1–50 µM) with triplicate replicates .
- Orthogonal Assays : Validate cytotoxicity via apoptosis markers (Annexin V/PI staining) alongside MTT .
Q. What strategies optimize reaction yields for large-scale synthesis?
Advanced methods include:
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W, 15 min) with ~20% yield improvement .
- Flow Chemistry : Enhances reproducibility for multi-step syntheses by controlling residence time and temperature gradients .
- Catalytic Systems : Use Pd/C or zeolites to reduce side reactions during cyclization .
Q. How does substituent variation (e.g., methoxy vs. methyl groups) impact bioactivity?
Structure-Activity Relationship (SAR) studies reveal:
- Methoxy Groups : Enhance solubility and hydrogen bonding with target enzymes (e.g., COX-2), improving anti-inflammatory activity .
- Methylphenyl Groups : Increase lipophilicity, boosting membrane permeability in cancer cell lines .
- Benzothiazole Moiety : Critical for intercalation with DNA or enzyme active sites, as shown in molecular docking studies (Autodock Vina) .
Q. What experimental designs are recommended for crystallographic analysis?
Single-crystal X-ray diffraction (SCXRD) is ideal:
- Crystallization : Use slow evaporation in dioxane/ethanol (1:1) to obtain diffraction-quality crystals .
- Data Collection : At 100 K with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL-97 for resolving disorder in flexible substituents (e.g., dihydro-pyrazole rings) .
Methodological Challenges and Solutions
Q. How to address instability of the sulfanyl group during storage?
- Storage Conditions : Argon atmosphere at -20°C in amber vials to prevent oxidation .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions .
Q. What computational methods predict metabolic pathways for this compound?
- In Silico Tools : SwissADME for predicting CYP450 metabolism (e.g., oxidation at benzylic positions) .
- MD Simulations : GROMACS to model hepatic clearance via glucuronidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
